

molecular weight and formula of Cbz-D-Glu-OBzl

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Compound of Interest

Compound Name: *Z-D-Glu-OBzl*

Cat. No.: *B554518*

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An In-depth Technical Guide to Cbz-D-Glu-OBzl

This technical guide provides comprehensive information on the chemical properties and applications of N- α -Carbobenzyloxy-D-glutamic acid α -benzyl ester (**Cbz-D-Glu-OBzl**), a key building block in synthetic peptide chemistry. This document is intended for researchers, scientists, and professionals involved in drug development and peptide synthesis.

Physicochemical Properties

Cbz-D-Glu-OBzl, also known as **Z-D-Glu-OBzl**, is a derivative of D-glutamic acid with both the amino group and the alpha-carboxyl group protected by a benzyl-based group. These protecting groups are crucial for the stepwise and controlled synthesis of peptides.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₁ NO ₆	[1]
Molecular Weight	371.4 g/mol	[1]
IUPAC Name	(4R)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid	[1]
CAS Number	65706-99-2	[2]
Appearance	White solid	[2]
Primary Application	Reagent in peptide synthesis	

Experimental Protocols

Cbz-D-Glu-OBzl is primarily utilized in peptide synthesis, often within a Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in solid-phase peptide synthesis (SPPS). Below is a generalized experimental protocol for the incorporation of a protected amino acid like **Cbz-D-Glu-OBzl** in an SPPS workflow.

Objective: To incorporate a Cbz-protected amino acid into a growing peptide chain on a solid support resin. While the provided compound is Cbz-protected, the following protocol illustrates the widely used Boc/Bzl strategy, which is conceptually similar in its use of acid-labile protecting groups.

Materials:

- Appropriate solid-phase resin (e.g., Merrifield or PAM resin for peptide acids)
- Boc-protected amino acids (including the subsequent amino acid to be coupled)
- **Cbz-D-Glu-OBzl** (or an analogous Boc-protected amino acid for this workflow)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)

- N,N-Diisopropylethylamine (DIEA)
- Coupling reagent (e.g., DCC, EDC, HATU)
- N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
- Washing solvents (e.g., DCM, isopropanol)

Methodology:

- Resin Preparation and Swelling:
 - The peptide synthesis resin is placed in a reaction vessel.
 - DCM is added to swell the resin, preparing it for the synthesis steps. This is typically done for 15-30 minutes.
- Boc Deprotection:
 - To deprotect the N-terminal Boc group of the resin-bound amino acid, a solution of 25-50% TFA in DCM is added.
 - The mixture is agitated for approximately 20-30 minutes to ensure complete removal of the Boc group.
 - The resin is then filtered and washed thoroughly with DCM to remove residual TFA and the cleaved protecting group.
- Neutralization:
 - Following deprotection, the N-terminal amine is protonated (as a TFA salt) and must be neutralized to its free amine form for the subsequent coupling reaction.
 - The resin is treated with a 5-10% solution of DIEA in DCM or NMP for 5-10 minutes.
 - The resin is then washed with DCM or NMP to remove excess base.
- Amino Acid Coupling:

- In a separate vessel, the incoming amino acid (e.g., Cbz-D-Glu-OBzl) is pre-activated. This involves dissolving the amino acid (3-4 equivalents relative to the resin substitution) and a coupling reagent like HATU (3-4 equivalents) in NMP or DMF.
- DIEA (6-8 equivalents) is added to the activation mixture, which is allowed to react for 2-5 minutes.
- The pre-activated amino acid solution is then added to the neutralized peptide-resin.
- The reaction is agitated for 2-4 hours. The progress can be monitored using a qualitative method like the bromophenol blue test, as the Kaiser test is not effective for N-methylated amines.
- Washing:
 - After the coupling reaction is complete, the resin is filtered and washed thoroughly with NMP or DMF, followed by DCM, to remove any unreacted reagents and byproducts.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Logical Workflow Visualization

The following diagram illustrates the general cycle of solid-phase peptide synthesis using an acid-labile N-terminal protecting group strategy, such as Boc/Bzl.



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Caption: General workflow for a single cycle in Boc/Bzl solid-phase peptide synthesis (SPPS).

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References

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